2-喹啉丙烯酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of quinoxalines, including 2-quinoxalineacrylic acid, involves various methods ranging from classical to modern and green synthetic approaches. Traditional methods often utilize condensation reactions of diketones with diamines or other suitable precursors. Recent advances have introduced more efficient and environmentally friendly synthetic routes, including isocyanide-based multicomponent reactions and catalytic processes, offering access to a wide array of quinoxaline derivatives with diverse functionalities and potential bioactive properties (Avula et al., 2023).

Molecular Structure Analysis

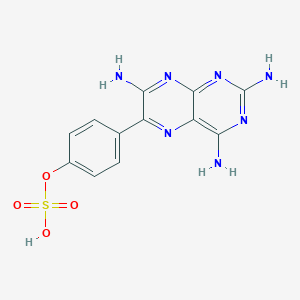

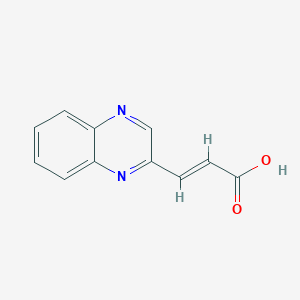

Quinoxaline derivatives, including 2-quinoxalineacrylic acid, are characterized by their rigid, planar, and aromatic structure, which contributes to their notable π–π stacking ability. This structural feature is crucial for their interaction with various biological targets and their self-assembly into ordered structures, essential for material science applications (Segura et al., 2015).

Chemical Reactions and Properties

Quinoxaline derivatives undergo a range of chemical reactions, including electrophilic and nucleophilic substitutions, due to their electron-rich nature. These reactions allow for further functionalization and the introduction of various substituents, enhancing their chemical diversity and biological activity. The presence of nitrogen atoms in the quinoxaline ring also facilitates the formation of coordination complexes with metal ions, which is valuable in medicinal chemistry and materials science (Turel, 2002).

Physical Properties Analysis

The physical properties of 2-quinoxalineacrylic acid, like other quinoxaline derivatives, include high thermal stability and good solubility in various organic solvents. Their planar structure and ability for π–π stacking contribute to their solid-state organization, affecting their optical and electronic properties, which are crucial for their applications in organic electronics and photovoltaic materials (Segura et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-quinoxalineacrylic acid and related quinoxaline derivatives are significantly influenced by their aromatic and heterocyclic nature. They exhibit various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, attributed to their interaction with biological macromolecules. The electron-deficient nature of the quinoxaline nucleus allows for its use in sensing applications, particularly in the detection of anions and metal ions through the formation of complexes (Dey et al., 2018).

科研应用

合成喹啉:

- 使用弱配位的-COOH导向基,成功地从丙烯酸和蒽醌合成多取代喹啉,这种方法对于生成类似于阿尔茨海默病药物他克林的核心成分四氢吖啶等化合物尤为重要(Gao et al., 2020)。

生物学和药理学效应:

- 喹啉类化合物,包括2-喹啉丙烯酸衍生物,以其广泛的生物学效应而闻名,包括抗真菌、抗菌、抗病毒和抗微生物特性。它们在药物化学中至关重要,有助于癌症、艾滋病和传染病的治疗(Khatoon & Abdulmalek, 2021)。

抗癌活性:

- 基于丙烯酸与喹啉的Michael反应,甲基2-[3-(3-苯基喹啉-2-基硫基)丙酰胺]烷酸酯对人类癌细胞系表现出显著的抗增殖活性,展示了喹啉衍生物在癌症治疗中的潜力(El Rayes et al., 2019)。

喹啉衍生物合成:

- 喹啉-2-羧酸酯,喹啉衍生物的一个重要亚类,可以从β-硝基丙烯酸酯和2-氨基苯甲醛合成,具有生物活性分子和作为金属催化反应中的配体的应用(Gabrielli et al., 2016)。

除草和调节活性:

- 含有喹啉基团的新型2-氰基丙烯酸酯展示出显著的除草活性和植物生长调节活性,突显了喹啉衍生物在农业应用中的重要性(Zhao et al., 2009)。

铜的缓蚀作用:

- 研究了喹啉作为铜的缓蚀剂的效率,展示了它们在工业应用中的潜力(Zarrouk et al., 2014)。

未来方向

Quinoxalines have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinoxaline as well as benefiting researchers for future development .

性质

IUPAC Name |

(E)-3-quinoxalin-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNZVVWLYVQBPQ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24833683 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Quinoxalineacrylic acid | |

CAS RN |

1593-24-4 |

Source

|

| Record name | 2-Quinoxalineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate](/img/structure/B74091.png)